1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents. For instance, the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol under basic conditions yields 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new pharmaceuticals with therapeutic properties.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to various biological effects . The compound’s structure allows it to bind to enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: This compound has similar structural features and exhibits enzyme inhibitory activities.
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Used as a precursor in the synthesis of various heterocycles.
Uniqueness: 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with phenyl and thiophene groups makes it a versatile compound for various applications.
Biological Activity
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 372107-08-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes various studies highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H10N2O2S, with a molecular weight of 270.31 g/mol. Its structure features a pyrazole ring substituted with phenyl and thiophenyl groups, contributing to its biological activity.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds related to pyrazole, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives, showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives have been evaluated for their antimicrobial efficacy against various bacterial strains. In vitro studies revealed that these compounds demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, with some showing inhibition rates comparable to established antibiotics .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives suggest that they may interfere with cancer cell proliferation. For instance, compounds have been synthesized that inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives is believed to enhance their interaction with cellular targets involved in cancer progression.
The biological activity of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives can be attributed to various mechanisms:
- Cytokine Inhibition : Reduction in pro-inflammatory cytokines leading to decreased inflammation.
- Enzyme Inhibition : Some derivatives act as inhibitors of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes .
- Antioxidant Activity : Certain studies suggest that these compounds exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives:
Properties
IUPAC Name |
1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-16(10-5-2-1-3-6-10)15-13(11)12-7-4-8-19-12/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUDFCKYNBACDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-08-9 |
Source
|
Record name | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.